Cas no 1822673-87-9 (4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride)

4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- AKOS026747331
- F2167-1654
- 4-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine;hydrochloride
- 4-((4,5-dihydrothiazol-2-yl)thio)butan-1-aminehydrochloride
- EN300-241104
- 4-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine hydrochloride
- 1822673-87-9
- 4-((4,5-dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride
- 4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride
-
- インチ: 1S/C7H14N2S2.ClH/c8-3-1-2-5-10-7-9-4-6-11-7;/h1-6,8H2;1H
- InChIKey: ZQRBISIDCAENLW-UHFFFAOYSA-N
- ほほえんだ: Cl.S(C1=NCCS1)CCCCN
計算された属性
- せいみつぶんしりょう: 226.0365185g/mol
- どういたいしつりょう: 226.0365185g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 136
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89Ų
4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2167-1654-0.25g |
4-((4,5-dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride |
1822673-87-9 | 95%+ | 0.25g |
$492.0 | 2023-09-06 | |
Life Chemicals | F2167-1654-2.5g |
4-((4,5-dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride |
1822673-87-9 | 95%+ | 2.5g |
$1092.0 | 2023-09-06 | |
Life Chemicals | F2167-1654-5g |
4-((4,5-dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride |
1822673-87-9 | 95%+ | 5g |
$1638.0 | 2023-09-06 | |
Enamine | EN300-241104-5.0g |
4-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine hydrochloride |
1822673-87-9 | 95% | 5.0g |
$2318.0 | 2024-06-19 | |
TRC | D237811-500mg |
4-((4,5-dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride |
1822673-87-9 | 500mg |
$ 500.00 | 2022-06-05 | ||
Enamine | EN300-241104-0.5g |
4-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine hydrochloride |
1822673-87-9 | 95% | 0.5g |
$768.0 | 2024-06-19 | |
Life Chemicals | F2167-1654-10g |
4-((4,5-dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride |
1822673-87-9 | 95%+ | 10g |
$2293.0 | 2023-09-06 | |
Life Chemicals | F2167-1654-1g |
4-((4,5-dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride |
1822673-87-9 | 95%+ | 1g |
$546.0 | 2023-09-06 | |
TRC | D237811-100mg |
4-((4,5-dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride |
1822673-87-9 | 100mg |
$ 135.00 | 2022-06-05 | ||
Enamine | EN300-241104-0.05g |
4-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine hydrochloride |
1822673-87-9 | 95% | 0.05g |
$671.0 | 2024-06-19 |
4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride 関連文献
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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6. Book reviews
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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10. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochlorideに関する追加情報
Introduction to 4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride (CAS No. 1822673-87-9)
4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride, identified by its CAS number 1822673-87-9, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and pharmaceutical applications. The structural framework of this molecule incorporates a 4,5-dihydrothiazol-2-yl moiety linked via a sulfur bridge to a butan-1-amine group, with the salt form being the hydrochloride. Such structural features make it a versatile scaffold for further chemical modifications and biological evaluations.
The 4,5-dihydrothiazol core is particularly noteworthy due to its presence in numerous bioactive molecules. It has been extensively studied for its potential in drug discovery, particularly in the development of antimicrobial, antiviral, and anti-inflammatory agents. The incorporation of this scaffold into 4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride suggests that the compound may exhibit similar pharmacological properties or serve as a precursor for more complex derivatives with enhanced therapeutic profiles.
The amine functionality at the terminal position of the butane chain provides a site for further derivatization, enabling the synthesis of peptidomimetics or other bioconjugates. This flexibility is highly valuable in medicinal chemistry, where subtle modifications can significantly alter biological activity and pharmacokinetic properties. The hydrochloride salt form enhances solubility and stability, making it more amenable for formulation and administration in preclinical and clinical studies.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural features like those present in 4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride interact with biological targets. Studies have shown that thiazole derivatives can modulate enzyme activity and receptor binding through their ability to engage hydrogen bonding networks and aromatic stacking interactions. The sulfur atom in the 4,5-dihydrothiazol ring further contributes to its interactome by participating in polar interactions with nucleophiles or metal ions.
In the context of drug discovery, 4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride represents an interesting candidate for further exploration. Its scaffold could be modified to improve binding affinity or selectivity against specific disease-related targets. For instance, derivatives of this compound have shown promise in inhibiting kinases involved in cancer progression or enzymes implicated in inflammatory responses. The ability to fine-tune its structure allows medicinal chemists to optimize pharmacological properties while maintaining solubility and metabolic stability.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps typically include thiazole ring formation via Hantzsch thiazole synthesis followed by thiolation reactions to introduce the butanamidine moiety. The final step involves conversion to the hydrochloride salt to enhance crystallinity and storage stability.
From a regulatory perspective, compounds like 4-( (4,5-Dihydrothiazol -2 -yl ) thio ) butan -1 -amine hydrochloride must undergo rigorous testing to evaluate their safety and efficacy before entering clinical trials. Preclinical studies often involve in vitro assays to assess cytotoxicity, genotoxicity, and pharmacokinetic parameters. Animal models are then used to evaluate efficacy and toxicity profiles further before human trials commence.
The growing interest in thiazole derivatives has been fueled by their broad spectrum of biological activities observed across different therapeutic areas. Researchers are increasingly leveraging computational tools such as virtual screening and fragment-based drug design to identify novel scaffolds like 1822673 -87 -9 that exhibit promising biological properties without significant off-target effects.
Future directions for research on 4-( ( 4 , 5 -Dihydrothiazol -2 -yl ) thio ) butan -1 -amine hydrochloride may include exploring its potential as an intermediate for more complex drug candidates or investigating novel synthetic routes that improve scalability while maintaining high enantioselectivity if applicable.
The impact of such compounds extends beyond academic research; they represent significant opportunities for pharmaceutical companies seeking new treatments for unmet medical needs. As our understanding of disease mechanisms evolves so too does our ability to design molecules that precisely address these challenges through targeted intervention at molecular levels。
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